3-(N,N-Dipropyl)amino-4-methoxyacetanilide

Description

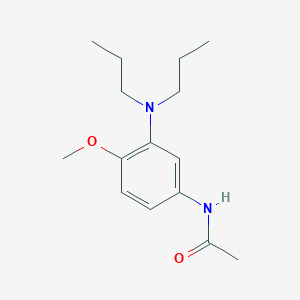

3-(N,N-Dipropyl)amino-4-methoxyacetanilide (CAS 58890-56-5) is an acetanilide derivative with the molecular formula C₁₅H₂₄N₂O₂. Its structure features a dipropylamino group at the 3-position and a methoxy group at the 4-position of the acetanilide backbone (Figure 1).

Propriétés

IUPAC Name |

N-[3-(dipropylamino)-4-methoxyphenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O2/c1-5-9-17(10-6-2)14-11-13(16-12(3)18)7-8-15(14)19-4/h7-8,11H,5-6,9-10H2,1-4H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDSPZWKEWIDWPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C1=C(C=CC(=C1)NC(=O)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10633287 | |

| Record name | N-[3-(Dipropylamino)-4-methoxyphenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10633287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58890-56-5 | |

| Record name | N-[3-(Dipropylamino)-4-methoxyphenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10633287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-(N,N-Dipropyl)amino-4-methoxyacetanilide typically involves the reaction of 3-(dipropylamino)-4-methoxybenzenesulfonic acid with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the acetylation process. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale acetylation reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures efficient production of the compound .

Analyse Des Réactions Chimiques

Types of Reactions: 3-(N,N-Dipropyl)amino-4-methoxyacetanilide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain reduced derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium azide or sodium methoxide in polar solvents.

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted phenylacetamides.

Applications De Recherche Scientifique

3-(N,N-Dipropyl)amino-4-methoxyacetanilide has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of dyes and pigments due to its chemical stability and reactivity.

Mécanisme D'action

The mechanism of action of 3-(N,N-Dipropyl)amino-4-methoxyacetanilide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound exerts its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular pathways and targets involved in its mechanism of action are still under investigation .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

3-(N,N-Diallyl)amino-4-methoxyacetanilide (CAS 51868-45-2)

- Molecular Formula : C₁₅H₂₀N₂O₂

- Molecular Weight : 260.34 g/mol

- Key Differences: Replaces dipropyl groups with diallyl (C₃H₅) groups, reducing molecular weight and altering steric bulk. Melting Point: 75–78°C, indicating distinct crystallinity compared to the dipropyl analog (data unavailable for the latter) .

- Applications : Likely used in specialty chemicals or polymerization processes due to reactive allyl groups.

3-(N,N-Dipropyl)aminoacetanilide (CAS 51732-34-4)

- Molecular Formula : C₁₃H₂₀N₂O

- Molecular Weight : 220.31 g/mol

- Key Differences :

- Applications: Potential intermediate in agrochemicals or pharmaceuticals, leveraging the unmodified phenyl ring for functionalization.

3-[N,N-Bis(methoxycarbonylethyl)]amino-4-methoxyacetanilide (CAS 62072-82-6)

- Molecular Formula : C₁₇H₂₄N₂O₆

- Molecular Weight : 376.39 g/mol

- Key Differences: Substitutes dipropyl with methoxycarbonylethyl groups, introducing ester functionalities that enhance polarity.

- Applications : Likely used in polymer chemistry or as a solubilizing agent in formulations.

Comparative Data Table

| Compound Name (CAS) | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Melting Point (°C) | Notable Applications |

|---|---|---|---|---|---|

| 3-(N,N-Dipropyl)amino-4-methoxyacetanilide (58890-56-5) | C₁₅H₂₄N₂O₂ | 264.36 | Dipropylamino, 4-methoxy | N/A | Pharmaceutical intermediates |

| 3-(N,N-Diallyl)amino-4-methoxyacetanilide (51868-45-2) | C₁₅H₂₀N₂O₂ | 260.34 | Diallylamino, 4-methoxy | 75–78 | Specialty polymers |

| 3-(N,N-Dipropyl)aminoacetanilide (51732-34-4) | C₁₃H₂₀N₂O | 220.31 | Dipropylamino | N/A | Agrochemical intermediates |

| 3-[N,N-Bis(methoxycarbonylethyl)]amino-4-methoxyacetanilide (62072-82-6) | C₁₇H₂₄N₂O₆ | 376.39 | Methoxycarbonylethyl, 4-methoxy | N/A | Solubilizing agents, polymers |

Structural and Functional Implications

- Lipophilicity : The dipropyl and diallyl groups enhance lipid solubility, favoring membrane permeability in bioactive compounds.

- Electronic Effects : The 4-methoxy group donates electron density to the aromatic ring, influencing reactivity in electrophilic substitution reactions .

- Synthetic Flexibility : Allyl and ester-containing variants (e.g., CAS 62072-82-6) offer sites for further functionalization, such as crosslinking or hydrolysis .

Activité Biologique

3-(N,N-Dipropyl)amino-4-methoxyacetanilide is a compound of interest due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The chemical formula for this compound is CHNO. Its structure features a methoxy group at the para position relative to the acetanilide moiety, which is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. It is believed to inhibit certain kinases involved in cell signaling pathways, potentially affecting processes such as cell proliferation and apoptosis.

Key Mechanisms:

- Kinase Inhibition : The compound may bind to the active sites of specific kinases, disrupting their function and influencing downstream signaling pathways.

- Antioxidant Activity : Preliminary studies indicate that this compound exhibits antioxidant properties, which may contribute to its anticancer effects by reducing oxidative stress in cells.

Biological Activity

Research has demonstrated various biological activities associated with this compound:

- Anticancer Activity : Studies have shown that this compound can induce cytotoxic effects in cancer cell lines. For instance, it has been tested against human glioblastoma (U-87) and breast cancer (MDA-MB-231) cell lines, demonstrating significant cytotoxicity.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in preclinical models, indicating potential therapeutic applications in inflammatory diseases.

- Antimicrobial Properties : There are indications that this compound exhibits antimicrobial activity against various pathogens.

Case Studies

Several studies have investigated the biological activity of this compound:

Study 1: Anticancer Efficacy

A study published in MDPI assessed the anticancer effects of various derivatives of acetanilide, including this compound. The results indicated a dose-dependent cytotoxic effect on U-87 cells, with IC50 values significantly lower than those of control compounds .

Study 2: Anti-inflammatory Activity

In a separate investigation, the anti-inflammatory properties were evaluated using a murine model of inflammation. The administration of the compound resulted in a marked reduction in pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent .

Data Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.